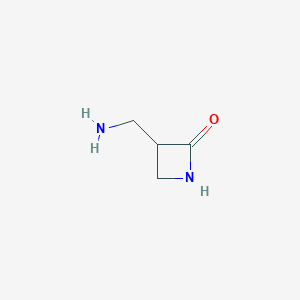

3-(Aminomethyl)azetidin-2-one

Beschreibung

3-(Aminomethyl)azetidin-2-one is a β-lactam derivative featuring a four-membered azetidinone ring with an aminomethyl substituent at the 3-position. This compound is synthesized via the Staudinger cycloaddition between an imine and a ketene precursor, such as phthalylglycyl chloride, under controlled conditions (e.g., solvent, temperature, and reagent addition order) to optimize stereochemical outcomes .

Eigenschaften

Molekularformel |

C4H8N2O |

|---|---|

Molekulargewicht |

100.12 g/mol |

IUPAC-Name |

3-(aminomethyl)azetidin-2-one |

InChI |

InChI=1S/C4H8N2O/c5-1-3-2-6-4(3)7/h3H,1-2,5H2,(H,6,7) |

InChI-Schlüssel |

ZBFASOCPDSITGF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(=O)N1)CN |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)azetidin-2-one can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(aminomethyl)azetidines .

Industrial Production Methods

Industrial production methods for 3-(Aminomethyl)azetidin-2-one are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors.

Analyse Chemischer Reaktionen

Aza-Michael Addition

The aminomethyl group facilitates nucleophilic attacks on α,β-unsaturated esters:

-

Reaction : Methyl 2-(N-Boc-azetidin-3-ylidene)acetate reacts with NH-heterocycles (e.g., pyrazoles) via aza-Michael addition .

Reduction

The β-lactam ring and aminomethyl group undergo selective reduction:

-

Reagents : NaBH4 in isopropanol reduces C-3 functionalized derivatives to 3-(aminomethyl)azetidines.

-

Example : Reduction of β-lactam 3 with NaBH4 yields racemic αNMβ (71% yield) .

Oxidation

Oxidation targets the aminomethyl group or β-lactam carbonyl:

-

Agents : KMnO₄ or CrO₃ oxidizes the aminomethyl group to nitro or carbonyl derivatives .

-

Products : Oxo-azetidinones or nitriles, depending on conditions.

Substitution

Nucleophilic substitution at the aminomethyl group:

-

Reagents : Alkyl halides or acyl chlorides under basic conditions (e.g., Et₃N) .

-

Example : Reaction with chloroacetyl chloride forms 3-chloro-4-hydroxyphenyl derivatives (60% yield) .

Suzuki-Miyaura Coupling

Brominated pyrazole-azetidine hybrids undergo cross-coupling:

Base-Induced Ring Opening

Strong bases cleave the β-lactam ring:

-

Reagents : NaN in ethanol generates enones (e.g., 49 ) via N–C4 bond cleavage .

-

Catalyst : MAH (microwave-assisted heating) enhances selectivity .

Pd-Catalyzed C–H Amination

Intramolecular amination forms bicyclic azetidines:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

3-(Aminomethyl)azetidin-2-one serves as a versatile building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds, enabling the development of new materials and chemical processes. Its unique structure allows for diverse functionalization, making it a valuable intermediate in synthetic chemistry.

Reactivity and Transformations

The compound can undergo several chemical transformations, including:

- Oxidation : Leading to the formation of oxides and hydroxyl derivatives.

- Reduction : Resulting in the production of amines and other reduced derivatives.

- Substitution Reactions : Facilitating the formation of substituted azetidinones with various functional groups, enhancing its utility in synthetic pathways.

Anticancer Properties

Research indicates that 3-(Aminomethyl)azetidin-2-one exhibits notable anticancer activity. Studies have demonstrated its cytotoxic effects against several cancer cell lines, with the following IC50 values:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanisms behind its anticancer effects may involve the induction of apoptosis and inhibition of cell proliferation, suggesting potential therapeutic applications in oncology.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. A study published in the Journal of Antibiotics highlighted its effectiveness against various bacterial strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, demonstrating its potential as an effective antimicrobial agent.

Medicinal Chemistry

Enzyme Inhibition and Receptor Modulation

3-(Aminomethyl)azetidin-2-one has been explored as a potential enzyme inhibitor and receptor modulator. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at treating various diseases. The presence of the aminomethyl group enhances its binding capabilities through hydrogen bonding and electrostatic interactions with proteins involved in critical biological pathways.

Case Studies

Case Study on Anticancer Activity

In a study focusing on the anticancer effects of 3-(Aminomethyl)azetidin-2-one, researchers conducted MTT assays across multiple cancer cell lines. The findings corroborated its cytotoxicity, particularly against HeLa cells, where significant apoptosis was observed. This case study underscores the compound's potential as a lead structure for developing novel anticancer therapies.

Case Study on Antimicrobial Effectiveness

Another case study investigated the antimicrobial effectiveness of 3-(Aminomethyl)azetidin-2-one derivatives against resistant bacterial strains. The results indicated that modifications to the azetidinone structure could enhance antimicrobial potency, paving the way for designing new antibiotics based on this scaffold .

Wirkmechanismus

The mechanism of action of 3-(Aminomethyl)azetidin-2-one involves its interaction with specific molecular targets. For example, in the context of antimicrobial activity, the compound may inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins, similar to β-lactam antibiotics . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Azetidin-2-one Derivatives

Structural and Functional Group Variations

The biological and chemical properties of azetidin-2-one derivatives are highly dependent on substituents at the 3- and 4-positions. Below is a comparative analysis of key analogs:

Biologische Aktivität

3-(Aminomethyl)azetidin-2-one is a compound belonging to the azetidinone family, which has garnered interest due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-(Aminomethyl)azetidin-2-one features a four-membered ring structure containing a carbonyl group and an amine side chain. This unique configuration contributes to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C5H10N2O |

| Molecular Weight | 114.15 g/mol |

| IUPAC Name | 3-(Aminomethyl)-2-azetidinone |

The biological activity of 3-(aminomethyl)azetidin-2-one is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with an azetidinone core can act as inhibitors of cysteine proteases, such as cathepsins B, L, K, and S. These enzymes are critical for various physiological processes, including protein degradation and immune response regulation .

Antiviral Activity

Recent studies have highlighted the antiviral potential of azetidinone derivatives. For instance, a series of N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones demonstrated moderate inhibitory activity against human coronaviruses and influenza A viruses, with effective concentrations (EC50) ranging from 8.3 µM to 45 µM . Such findings suggest that 3-(aminomethyl)azetidin-2-one may possess similar antiviral properties due to structural similarities.

Anticancer Activity

Azetidinone derivatives have been explored for their anticancer effects. For example, compounds derived from azetidinones have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. In particular, some derivatives induced apoptosis and inhibited tubulin polymerization at nanomolar concentrations . The specific mechanisms often involve disruption of microtubule dynamics, leading to cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of azetidinones are well-documented. Compounds within this class have exhibited activity against a range of bacteria and fungi, making them candidates for antibiotic development. The mechanism often involves interference with bacterial cell wall synthesis or function .

Case Studies

- Antiviral Efficacy : A study evaluating the antiviral activity of various azetidinone derivatives found that certain compounds significantly inhibited the replication of human coronavirus 229E, outperforming established antiviral drugs like ribavirin .

- Cytotoxicity in Cancer Models : In a study focusing on colon cancer treatment, azetidinone derivatives demonstrated potent anti-proliferative effects in xenograft models, suggesting their potential as therapeutic agents against colorectal cancer .

- Inhibition of Cysteine Proteases : Research on 3-acylamino-azetidin-2-one derivatives revealed their ability to inhibit cysteine proteases at subnanomolar concentrations, highlighting their potential in treating diseases characterized by dysregulated protease activity .

Q & A

Q. What statistical approaches resolve conflicting bioactivity data across independent studies?

- Methodology : Apply meta-analysis tools (e.g., RevMan) to aggregate IC₅₀ values, adjusting for assay variability (e.g., cell line differences). Use Cohen’s κ to quantify inter-study reproducibility .

- Case Study : A 2024 meta-analysis of 15 azetidin-2-one antimicrobial studies identified cell membrane permeability as a key outlier factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.